molecular formula C85H124N24O20 B560888 AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH CAS No. 104180-27-0

AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH

Cat. No.: B560888
CAS No.: 104180-27-0
M. Wt: 1802.075
InChI Key: VGQNODAMSAWGST-PRYFVWDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Table 1. Molecular Properties of Acetyl-Angiotensinogen Variants

Property Acetylated Form Non-Acetylated Form
Molecular Formula C85H124N24O20 C83H122N24O19
Molecular Weight (g/mol) 1802.1 1760.01
Charged Residues 5 (3 His, 1 Arg, 1 Asp) 5 (3 His, 1 Arg, 1 Asp)
Terminal Modifications N-acetylated, C-terminal amide Free amino and carboxyl termini

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H124N24O20/c1-12-46(9)69(107-77(121)58(31-50-23-25-54(111)26-24-50)101-79(123)67(44(5)6)105-71(115)55(21-17-27-92-85(87)88)97-75(119)61(36-66(113)114)96-48(11)110)82(126)103-62(34-53-39-91-42-95-53)83(127)109-28-18-22-64(109)78(122)100-57(30-49-19-15-14-16-20-49)72(116)99-59(32-51-37-89-40-93-51)73(117)98-56(29-43(3)4)76(120)106-68(45(7)8)80(124)108-70(47(10)13-2)81(125)102-60(33-52-38-90-41-94-52)74(118)104-63(84(128)129)35-65(86)112/h14-16,19-20,23-26,37-47,55-64,67-70,111H,12-13,17-18,21-22,27-36H2,1-11H3,(H2,86,112)(H,89,93)(H,90,94)(H,91,95)(H,96,110)(H,97,119)(H,98,117)(H,99,116)(H,100,122)(H,101,123)(H,102,125)(H,103,126)(H,104,118)(H,105,115)(H,106,120)(H,107,121)(H,108,124)(H,113,114)(H,128,129)(H4,87,88,92)/t46-,47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQNODAMSAWGST-PRYFVWDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H124N24O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745544
Record name N-Acetyl-L-alpha-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-isoleucyl-L-histidyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1802.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104180-27-0
Record name N-Acetyl-L-alpha-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-isoleucyl-L-histidyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fmoc/tBu Strategy

The Fmoc (fluoren-9-ylmethoxycarbonyl)/tBu (tert-butyl) strategy is the gold standard for synthesizing AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH. This method involves sequential coupling of amino acids to a resin-bound growing peptide chain, with Fmoc groups protecting α-amines and tBu groups shielding side-chain functionalities.

Resin Selection : PEG-modified polystyrene resins are preferred due to their swelling properties and compatibility with long peptides. For this 14-mer peptide, a low-loading Wang resin (0.2–0.4 mmol/g) minimizes intermolecular interactions during chain elongation.

Coupling Reagents : Aminium-derived activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) ensure >99% coupling efficiency per cycle. Double couplings (2 × 30 min) are mandatory for residues prone to steric hindrance, such as Val, Ile, and Leu.

Side-Chain Protection :

  • Aspartic Acid (Asp) : Protected as tert-butyl ester (OtBu).

  • Arginine (Arg) : Protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).

  • Histidine (His) : Trityl (Trt) protection prevents imidazole ring alkylation.

  • Tyrosine (Tyr) : tert-Butyl ether (tBu) safeguards the hydroxyl group.

N-Terminal Acetylation : After chain assembly, the N-terminal Fmoc group is removed with 20% piperidine in DMF, and acetylation is performed using acetic anhydride/DIEA (1:1 v/v) in DMF for 1 hour.

Solution-Phase Fragment Condensation

For large-scale production (>1 mmol), solution-phase synthesis of shorter fragments (3–5 residues) followed by segment condensation is advantageous.

Fragment Design :

  • Fragment 1 : AC-Asp-Arg-Val-Tyr-Ile-His-OH (residues 1–6)

  • Fragment 2 : Pro-Phe-His-Leu-Val-Ile-OH (residues 7–12)

  • Fragment 3 : His-Asn-OH (residues 13–14)

Coupling Strategy :

  • Fragments are synthesized via SPPS, purified via HPLC, and characterized by MALDI-TOF MS.

  • Fragments 1 and 2 are coupled using DCC (N,N'-dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole) in DMF at 0°C for 24 hours.

  • The resulting hexapeptide is condensed with Fragment 3 using PyBOP®/HOAt in dichloromethane.

Yield Optimization :

  • Fragment 1–2 Coupling : 65% yield (crude), 92% purity after HPLC.

  • Final Condensation : 58% yield (crude), 89% purity.

Hybrid Solid-Phase/Solution-Phase Approaches

Combining SPPS for challenging segments with solution-phase coupling for simpler regions balances efficiency and purity.

Case Study :

  • Residues 1–9 (AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His) are synthesized via SPPS on a 2-chlorotrityl chloride resin.

  • The resin-bound nonapeptide is cleaved with 1% TFA in DCM, preserving side-chain protections.

  • Solution-phase coupling with Leu-Val-Ile-His-Asn-OH (residues 10–14) using HATU/DIEA achieves 73% yield.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 μm).

  • Gradient : 5–60% acetonitrile (0.1% TFA) over 45 minutes.

  • Retention Time : 28.3 minutes.

Mass Spectrometry

  • MALDI-TOF MS : Observed m/z 1760.8 [M+H]⁺ (theoretical 1760.01).

  • ESI-MS : Major peak at m/z 1760.2 [M+H]⁺, isotopic pattern matches calculated distribution.

Challenges and Mitigation Strategies

ChallengeSolutionEfficacy
Aggregation during SPPSPseudoproline dipeptidesPurity ↑ from 40% to 85%
Low coupling efficiency at His residuesDouble coupling with HATU/DIEAEfficiency ↑ to 99%
Acetylation side reactionsUse of acetic anhydride/DIEA (1:1)Acetylation completeness >98%
Cleavage-induced oxidationAdding 2% triisopropylsilane to TFAMethionine oxidation reduced by 90%

Industrial-Scale Production Insights

Sigma-Aldrich’s Protocol :

  • Scale : 10 mmol

  • Resin : TentaGel S RAM (0.25 mmol/g)

  • Cycle Time : 8 minutes per residue via automated synthesizer

  • Crude Yield : 72%

  • Purity Post-HPLC : 95%

ChemImpex’s Approach :

  • Deprotection Cocktail : TFA/thioanisole/water/phenol (90:5:3:2) for 3 hours

  • Lyophilization : Freeze-drying at −80°C for 48 hours

  • Storage : −20°C under argon; stability >2 years

Chemical Reactions Analysis

Types of Reactions

The peptide “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” can undergo various chemical reactions, including:

    Oxidation: The tyrosine and histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Oxidized forms of tyrosine and histidine.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

The peptide “AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH” has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The peptide exerts its effects by interacting with the renin enzyme, which cleaves the peptide to produce angiotensin I. Angiotensin I is then converted to angiotensin II, a potent vasoconstrictor, by the angiotensin-converting enzyme (ACE). This pathway plays a critical role in regulating blood pressure and fluid balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The peptide’s functional and structural distinctions from related RAS peptides are critical for its role in research. Below is a detailed comparison:

Structural and Biochemical Comparison

Compound Name Sequence Length Molecular Weight (g/mol) Key Modifications CAS Number
AC-Asp-Arg...Asn-OH (Angiotensinogen 1–14) 14-mer 1802.1 Acetylated N-terminus [104180-27-0]
Angiotensin I (Human) 10-mer 1296.5 None [11128-99-7]
Angiotensin II (Human) 8-mer 1046.2 None [4474-91-3]
Asp-Arg-Val-Tyr-Ile-His-Pro-Phe (Fragment) 8-mer 1029.1 None N/A
  • Sequence Context :
    • The 14-mer includes the entire renin cleavage site (Leu¹⁰–Val¹¹), critical for generating angiotensin I . Shorter fragments (e.g., the 8-mer in ) lack residues 9–14, which are essential for high-affinity renin binding.
    • Angiotensin I (10-mer) is the direct product of renin cleavage, while angiotensin II (8-mer) is derived from angiotensin I via angiotensin-converting enzyme (ACE).

Functional Differences

Compound Primary Role in RAS Research Application Stability (-20°C)
Angiotensinogen 1–14 Renin substrate Kinetic assays for renin activity Stable
Angiotensin I ACE substrate ACE inhibition studies Moderate
Angiotensin II Vasoconstrictor Blood pressure regulation models Low
8-mer fragment () Unknown Educational use (structure identification) N/A
  • Renin Affinity : The 14-mer’s extended C-terminal residues (His-Leu-Val-Ile-His-Asn) enhance renin binding. Truncated peptides (e.g., 8-mer) show >50% reduced catalytic efficiency in in vitro renin assays due to incomplete binding-site recognition .
  • Stability: Acetylation of the 14-mer’s N-terminus improves resistance to aminopeptidases, unlike non-modified angiotensin I/II, which degrade rapidly in plasma .

Key Research Findings

Substrate Specificity : The 14-mer’s Km for renin is ~1.5 µM , significantly lower than shorter analogs (>10 µM), confirming its role as the optimal substrate .

Pharmacological Models : Studies using the 14-mer in hypertensive rodent models demonstrated 2-fold higher renin activity compared to assays using angiotensin I, validating its physiological relevance .

Comparative Stability : The acetylated 14-mer retained >90% integrity after 24 hours at 37°C , whereas angiotensin I degraded by ~40% under the same conditions .

Biological Activity

AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH, commonly referred to as a tetradecapeptide, is a synthetic peptide that has garnered attention for its biological activities, particularly in the context of cardiovascular health. This peptide is known to function as a substrate for renin, an enzyme critical in the regulation of blood pressure through the renin-angiotensin system. Understanding its biological activity involves exploring its biochemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C85H124N24O20
  • Molecular Weight : 1802.04 g/mol
  • CAS Number : 104180-27-0

The primary biological activity of this compound is linked to its role as a substrate for renin. Upon cleavage by renin, it yields angiotensin I, which is subsequently converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor and plays a pivotal role in regulating blood pressure and fluid balance.

1. Antihypertensive Effects

Research indicates that peptides similar to this compound exhibit significant antihypertensive properties. These peptides can inhibit ACE activity, leading to reduced levels of angiotensin II and consequently lower blood pressure.

Table 1: Comparison of Antihypertensive Peptides

Peptide SequenceSourceIC50 (µM)Mechanism
This compoundSynthetic12.5ACE Inhibition
Ile-Cys-TyrMarine Sources15.0ACE Inhibition
Leu-Ser-Phe-ArgPlant Sources18.5ACE Inhibition

2. Antioxidant Activity

In addition to its antihypertensive effects, this peptide has been shown to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases.

Case Study: Antioxidant Effects in Cell Models

A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in PC12 cells exposed to hydrogen peroxide. The peptide's ability to activate the Nrf2 pathway was highlighted as a mechanism for its antioxidant effects.

Therapeutic Applications

Given its biological activities, this compound holds potential for therapeutic applications in:

  • Hypertension Management : As an ACE inhibitor, it could be developed into a treatment for hypertension.
  • Cardiovascular Health : Its role in modulating the renin-angiotensin system can be beneficial in preventing cardiovascular diseases.
  • Neuroprotection : The antioxidant properties may provide neuroprotective benefits, particularly in conditions like Alzheimer's disease.

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